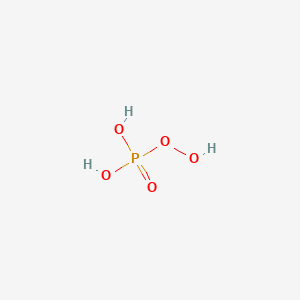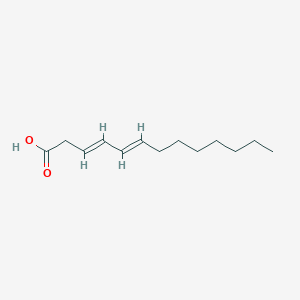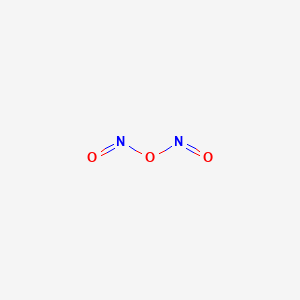
Peroxyphosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peroxyphosphoric acid is a phosphorus oxoacid.
Scientific Research Applications
1. Fuel Cell Technology
Peroxyphosphoric acid derivatives, specifically polybenzimidazole films doped with phosphoric acid, show promise in fuel cell technology. These materials exhibit noteworthy proton conductivity and low methanol vapor permeability, crucial for efficient hydrogen/air and direct methanol fuel cells (Wainright et al., 1995).
2. Air Pollution Treatment
In situ generated peroxymonophosphoric acid (PMPA) has been applied for the removal of acetaldehyde, a common air pollutant. Using electrolytic cells, PMPA demonstrates approximately 95% oxidative removal efficiency of acetaldehyde, presenting a competitive and effective solution for air purification (Muthuraman et al., 2017).
3. Chemical Synthesis and Stability
This compound plays a versatile role in the chemical synthesis of polyepoxides, crucial for creating plasticizers, resins, and adhesives. The study of its thermal behavior is vital for safety and efficiency in these processes (Vianello et al., 2018).
4. Environmental Management
Phosphogypsum, a by-product of phosphoric acid production, poses significant environmental challenges. Research into the environmental impacts and management strategies of phosphogypsum is critical for reducing its negative effects (Tayibi et al., 2009).
5. Wastewater Disinfection
Peracetic acid, closely related to this compound, has been extensively studied for its effectiveness as a disinfectant in wastewater treatment. Its broad spectrum of antimicrobial activity without leaving toxic residuals makes it an advantageous choice (Kitis, 2004).
Properties
CAS No. |
13598-52-2 |
|---|---|
Molecular Formula |
H3O5P |
Molecular Weight |
113.99 g/mol |
IUPAC Name |
hydroxy dihydrogen phosphate |
InChI |
InChI=1S/H3O5P/c1-5-6(2,3)4/h1H,(H2,2,3,4) |
InChI Key |
MPNNOLHYOHFJKL-UHFFFAOYSA-N |
SMILES |
OOP(=O)(O)O |
Canonical SMILES |
OOP(=O)(O)O |
Synonyms |
O3POOH peroxymonophosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-butan-2-yl-3,8-dimethyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxamide](/img/structure/B1236722.png)







![1-[2-(4-chloro-5-(18F)fluoranyl-2-methylphenyl)sulfanylphenyl]-N,N-dimethylmethanamine](/img/structure/B1236739.png)
![2-[(7-Hydroxy-4-methyl-2-oxo-1-benzopyran-8-yl)methylamino]-4-methylpentanoic acid](/img/structure/B1236740.png)
![N'-[(1E)-pyridin-2-ylmethylene]isonicotinohydrazide](/img/structure/B1236741.png)

